

JNJ-46778212: A Technical Guide to a Selective mGlu5 Positive Allosteric Modulator

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Compound of Interest		
Compound Name:	JNJ-46778212	
Cat. No.:	B15616216	Get Quote

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Abstract

JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] This document provides a comprehensive technical overview of its chemical structure, properties, and pharmacological profile. It includes detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant biological pathways and experimental workflows. **JNJ-46778212** has been investigated as a potential therapeutic agent for neurological and psychiatric disorders, including schizophrenia, due to its ability to enhance the signaling of the endogenous ligand, glutamate, at the mGlu5 receptor.[2][3]

Chemical Structure and Physicochemical Properties

JNJ-46778212 is a complex organic molecule with the molecular formula C20H17FN2O3.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(4-Fluorophenyl)(2-(phenoxymethyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridin-5-yl)methanone

Table 1: Physicochemical Properties of JNJ-46778212



Property	Value	Reference
Molecular Formula	C20H17FN2O3	[1]
Molecular Weight	352.36 g/mol	[1]
CAS Number	1363281-27-9	[1]
Appearance	White solid	[1]
Solubility DMSO: 80 mg/mL (227.04 mM)		[1]
рКа	<2.0	
SMILES	Fc1ccc(cc1)C(=O)N1CCc2nc(COc3ccccc3)oc2C1	[1]

Pharmacology

JNJ-46778212 acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neurotransmission. As a PAM, **JNJ-46778212** does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.

Mechanism of Action

The primary mechanism of action of **JNJ-46778212** is the potentiation of the mGlu5 receptor's response to glutamate.[1] This is achieved by binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling and subsequent downstream signaling. The potentiation of the human mGlu5 response by **JNJ-46778212** has been demonstrated with an EC50 of 260 nM.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of **JNJ-46778212** has been characterized through various assays, demonstrating its potency and selectivity for the mGlu5 receptor.



Table 2: In Vitro Pharmacological Data for JNJ-46778212

Parameter	Value	Species	Assay	Reference
EC50 (mGlu5 Potentiation)	260 nM	Human	Calcium Mobilization	[1]
Selectivity	Highly selective for mGlu5 over mGlu1–4, 6–8	-	-	[2]

In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated the central nervous system (CNS) penetration and pharmacological activity of **JNJ-46778212**.

Table 3: In Vivo Pharmacokinetic Parameters of JNJ-46778212 in Rats

Paramete r	Route of Administr ation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)
Not Specified	Oral	3-56.6	-	-	-	-

Note: Specific Cmax, Tmax, AUC, and half-life values from single comprehensive studies were not available in the searched literature. The provided dose range indicates the doses at which antipsychotic-like activity was observed in rats.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **JNJ-46778212**.

Synthesis of JNJ-46778212

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary literature.[2]



mGlu5 Positive Allosteric Modulator (PAM) Assay - Calcium Mobilization

This assay measures the ability of a compound to potentiate the glutamate-induced increase in intracellular calcium via the mGlu5 receptor.

- Cell Line: HEK293 cells stably expressing the human mGlu5 receptor.
- Assay Principle: Gq-coupled receptors like mGlu5, upon activation, lead to the release of intracellular calcium stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
- Methodology:
 - Plate HEK293-hmGlu5 cells in a 96-well plate and allow them to adhere overnight.
 - Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
 - Prepare a dilution series of JNJ-46778212 in an appropriate assay buffer.
 - Add JNJ-46778212 to the cells at various concentrations.
 - Stimulate the cells with a sub-maximal concentration of glutamate (e.g., EC20).
 - Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.
 - Data are analyzed to determine the EC50 for potentiation.

In Vitro DMPK - Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

 Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compound (JNJ-46778212), and control compounds.

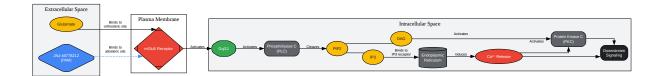


· Methodology:

- Incubate JNJ-46778212 (typically at 1 μM) with liver microsomes (e.g., 0.5 mg/mL protein)
 in a phosphate buffer (pH 7.4) at 37°C.
- Initiate the metabolic reaction by adding an NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the remaining concentration of JNJ-46778212 using LC-MS/MS.
- Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the modulatory role of **JNJ-46778212**.



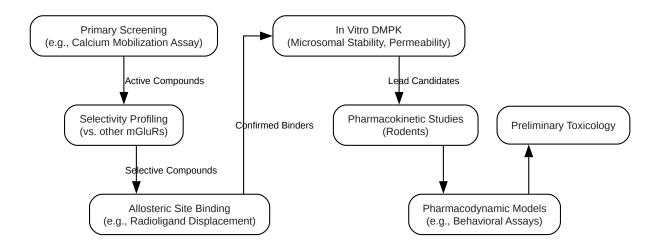
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Caption: mGlu5 Receptor Signaling Pathway and JNJ-46778212 Modulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel mGlu5 PAM like **JNJ-46778212**.



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Caption: Workflow for the Discovery and Characterization of an mGlu5 PAM.

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References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mercell.com [mercell.com]
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